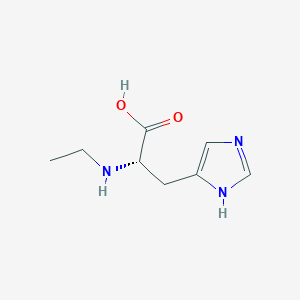

N-Ethyl-L-histidine

Description

Structure

3D Structure

Properties

CAS No. |

58813-25-5 |

|---|---|

Molecular Formula |

C8H13N3O2 |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

(2S)-2-(ethylamino)-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C8H13N3O2/c1-2-10-7(8(12)13)3-6-4-9-5-11-6/h4-5,7,10H,2-3H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1 |

InChI Key |

GOJNPUFEMFOJBT-ZETCQYMHSA-N |

Isomeric SMILES |

CCN[C@@H](CC1=CN=CN1)C(=O)O |

Canonical SMILES |

CCNC(CC1=CN=CN1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl L Histidine and Analogues

Strategies for Regioselective N-Alkylation of the Histidine Imidazole (B134444) Ring

Controlling the site of alkylation on the imidazole ring is the principal challenge in synthesizing specific N-alkylated histidine derivatives. The electronic and steric environment of the Nπ and Nτ nitrogens can be manipulated through various chemical strategies to favor alkylation at one site over the other.

Direct alkylation presents a straightforward route to N-alkylated histidines. Trialkyloxonium salts, such as triethyloxonium (B8711484) fluoroborate (Et₃O⁺BF₄⁻), are potent electrophilic agents capable of ethylating the nitrogen atoms of the imidazole ring. The reaction of L-histidine derivatives with trimethyloxonium (B1219515) fluoroborate has been shown to selectively yield the Nπ-methyl compound after benzoylation. researchgate.net A similar principle applies to ethylation using triethyloxonium fluoroborates. These reagents are known to react with histidine residues in proteins, indicating their efficacy in modifying the imidazole ring. scribd.com The direct approach, however, often requires careful control of reaction conditions and may necessitate subsequent separation of isomeric products if regioselectivity is not absolute.

Protective group chemistry is a cornerstone for achieving regioselective alkylation of histidine. By temporarily blocking one or more reactive sites on the histidine molecule, the alkylation can be directed to the desired nitrogen atom of the imidazole ring. nih.govpeptide.com

The primary amino group and the carboxylic acid group of histidine are typically protected first to prevent side reactions. Common protecting groups for the α-amino group (Nα) include tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), while the carboxyl group is often converted to a methyl or ethyl ester. nih.govpeptide.com

The key to regioselectivity lies in the protection of the imidazole ring itself. Several strategies have been developed:

Trityl (Trt) Group: The bulky trityl group is often used to protect the Nτ-position. This steric hindrance effectively blocks alkylation at Nτ, thereby directing the incoming alkyl group to the less hindered Nπ-position. researchgate.net The Nτ-trityl group can be selectively removed later under mild acidic conditions. researchgate.net

Phenacyl Group: A phenacyl group can be used to protect the distal imidazole nitrogen, allowing for alkylation at the other nitrogen. Subsequent reductive removal of the phenacyl group with zinc and acetic acid yields the desired N-alkylated histidine. researchgate.net

Benzyloxymethyl (Bom) and 4-Methoxybenzyloxymethyl (MBom) Groups: These groups are employed to protect the Nπ-position, which can help prevent racemization during peptide synthesis and direct reactions to the Nτ position. peptide.comresearchgate.net

Table 1: Common Protecting Groups in Histidine Alkylation

| Protecting Group | Target Site | Purpose | Cleavage Conditions | Citations |

|---|---|---|---|---|

| Boc (tert-butoxycarbonyl) | α-Amino Group | Prevent Nα-alkylation and polymerization | Strong acid (e.g., TFA) | nih.govpeptide.com |

| Fmoc (9-fluorenylmethyloxycarbonyl) | α-Amino Group | Base-labile protection for peptide synthesis | Piperidine (B6355638) in DMF | peptide.com |

| Trt (trityl) | Nτ-Imidazole | Steric blocking to direct alkylation to Nπ | Mild acid (e.g., TFA in DCM), Catalytic Hydrogenolysis | researchgate.net |

| Dnp (2,4-dinitrophenyl) | Imidazole Nitrogen | Stable protection, reduces racemization | Thiolysis | peptide.com |

| Bom (benzyloxymethyl) | Imidazole Nitrogen | Reduces racemization | Acidolysis, Hydrogenolysis | peptide.com |

The regioselectivity of imidazole N-alkylation is not solely dependent on protecting groups but is also significantly influenced by solvent effects and steric hindrance. otago.ac.nz The choice of solvent can alter the electronic and steric environment around the imidazole ring, thereby directing the alkylating agent to a preferred site. researchgate.netresearchgate.net

Density functional theory (DFT) calculations have shown that solvents like hexafluoroisopropanol (HFIP) can play a critical role in directing regioselective alkylation by modulating the steric and electronic environments of the N1 (Nπ) and N3 (Nτ) sites. researchgate.net Studies comparing various solvents such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (ACN) have revealed different free energy profiles for the N-alkylation reaction, indicating that the solvent can stabilize transition states leading to one isomer over the other. researchgate.net

Steric hindrance is another major determinant of regioselectivity. otago.ac.nzmdpi.com

Substituent Size: An increase in the size of a substituent already present on the imidazole ring will sterically favor alkylation at the more remote, less-hindered nitrogen atom. otago.ac.nz

Electrophile Size: Similarly, increasing the steric bulk of the incoming alkylating agent (e.g., moving from a methyl to an ethyl or a larger alkyl group) enhances the preference for attack at the sterically more accessible nitrogen atom. otago.ac.nzu-tokyo.ac.jp

In neutral, non-basic conditions, the tautomeric equilibrium of the imidazole ring also plays a crucial role. For imidazole rings with electron-withdrawing substituents, the less reactive tautomer may be dominant, yet it can still control the product ratio. otago.ac.nz

Role of Protective Group Chemistry in Directed Histidine Alkylation

Synthesis of Related N-Ethylated Histidine Derivatives

The fundamental strategies for N-ethylation are applied to the synthesis of various histidine derivatives, including amides, esters, and their integration into larger peptide structures.

The synthesis of N-acetyl-L-histidine ethyl amide is typically achieved through a two-step process. govst.edu

Step 1: Synthesis of N-acetyl-L-histidine ethyl ester First, N-acetyl-L-histidine is esterified. This reaction involves refluxing N-acetyl-L-histidine in an alcohol, such as methanol or ethanol, with a catalytic amount of strong acid like sulfuric acid (H₂SO₄). govst.edu The progress of the reaction can be monitored using thin-layer chromatography (TLC). govst.edu After the reaction is complete, the solvent is removed, often by rotary evaporation. govst.edu

Step 2: Synthesis of N-acetyl-L-histidine ethyl amide The N-acetyl-L-histidine ethyl ester obtained in the first step is then converted to the corresponding amide. This is accomplished by reacting the ester with a solution of ethylamine (B1201723) (typically a 70% aqueous solution). govst.edu The mixture is stirred for an extended period, often overnight, to ensure complete conversion. govst.edu The final product, N-acetyl-L-histidine ethyl amide, is then isolated and purified. Purification may involve techniques such as column chromatography (e.g., using Dowex ion-exchange resin or silica (B1680970) gel) and recrystallization to obtain a pure product. govst.edu

Table 2: Synthesis of N-Acetyl-L-histidine Ethyl Amide

| Step | Reactants | Reagents/Conditions | Key Outcome | Citation |

|---|---|---|---|---|

| 1. Esterification | N-acetyl-L-histidine | Methanol/Ethanol, catalytic H₂SO₄, reflux (4-6 hours) | Formation of N-acetyl-L-histidine ethyl ester | govst.edu |

| 2. Amidation | N-acetyl-L-histidine ethyl ester | 70% Ethylamine solution, stirring (overnight) | Formation of N-acetyl-L-histidine ethyl amide | govst.edu |

The incorporation of N-ethylated histidine residues into peptides is a valuable strategy in medicinal chemistry to create peptidomimetics with enhanced stability, altered receptor binding affinity, or modified biological activity. nih.govnih.gov This is typically achieved using solid-phase peptide synthesis (SPPS).

For SPPS, an appropriately protected N-ethyl-L-histidine derivative is required. This building block would have the α-amino group protected, usually with an Fmoc group, and the carboxyl group activated for coupling. The imidazole ring itself, now permanently ethylated at either the Nπ or Nτ position, generally does not require further protection at the remaining imidazole nitrogen, although in some cases protection is used to prevent side reactions. peptide.com

The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. nih.gov The Fmoc-protected N-ethyl-L-histidine is coupled to the N-terminus of the resin-bound peptide using standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov Following the coupling step, the Fmoc group is removed with a piperidine solution, allowing the next amino acid to be added. nih.gov This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin and any remaining side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). peptide.com

The presence of the N-ethyl group can influence the peptide's conformation and its interactions. For instance, N-alkylation of the imidazole ring can create imidazolium-containing residues, which can serve as cationic, charge-masked linkers in cyclic phosphopeptides. science.gov

Preparation of N-Acetyl-L-histidine Ethyl Amide and Corresponding Esters

Advanced Purification and Isolation Techniques for Synthetic N-Ethyl-L-histidine

The purification and isolation of synthetically prepared N-Ethyl-L-histidine and its analogues from complex reaction mixtures are critical steps to obtain a product of high purity. These processes typically involve a combination of chromatographic methods, recrystallization, and extraction, tailored to the specific chemical properties of the target compound and the impurities present.

Chromatographic Techniques

Chromatography is a cornerstone for the purification of amino acid derivatives. Due to the polar and ionic nature of N-Ethyl-L-histidine, ion-exchange and silica gel column chromatography are particularly effective.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. It is highly suitable for purifying amino acids and their charged derivatives. For example, in the synthesis of L-hercynine (Nα, Nα-dimethyl-L-histidine), an ion-exchange column was used for purification after the initial reaction and treatment. google.com Similarly, crude TFA salts of histidine analogues have been purified using Dowex ion-exchange resins, eluting with an aqueous ammonia (B1221849) solution. oup.com

Silica Gel Column Chromatography: This is a widely used method for purifying synthetic organic compounds. The choice of solvent system (mobile phase) is crucial for achieving good separation. For various protected histidine derivatives, solvent systems such as dichloromethane/methanol and hexanes/ethyl acetate (B1210297)/methanol have been successfully employed. nih.govgovst.edumdpi.com The progress of the purification is often monitored by Thin-Layer Chromatography (TLC). nih.govgovst.edu

Immobilized Metal-Affinity Chromatography (IMAC): While commonly associated with the purification of histidine-tagged recombinant proteins, IMAC is an advanced technique that leverages the affinity of the histidine imidazole ring for immobilized metal ions, typically Ni²⁺. researchgate.netchromatographyonline.com The bound molecules can be eluted using an imidazole gradient or by changing the pH. researchgate.net This method offers high selectivity and could be adapted for the purification of N-Ethyl-L-histidine, separating it from compounds lacking the imidazole moiety.

Interactive Data Table: Chromatographic Purification of Histidine Derivatives

| Technique | Stationary Phase | Mobile Phase / Eluent | Compound Purified | Citation |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Dichloromethane/Methanol (97:3, v/v) | N-Boc-N'-Trityl-L-histidine methyl ester | nih.gov |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol (95:5) | 1-Benzyl-2-(methylthio)-5-imidazol-carbonitrile | mdpi.com |

| Column Chromatography | Silica Gel | Gradient of Hexanes, Ethyl acetate, Methanol | N-acetyl L-histidine ethyl amide (impure) | govst.edu |

| Ion-Exchange Chromatography | Dowex Ion-Exchange Resin | Water, then aqueous ammonia solution | β‐(1,2,3‐Triazol‐4‐yl)‐dl‐alanine | oup.com |

| Ion-Exchange Chromatography | Ion-Exchange Column | Water | L-hercynine | google.com |

| IMAC | Ni²⁺-NTA (Nitrilotriacetic acid) | Imidazole gradient (20-250 mM) | Poly-histidine tagged proteins | researchgate.net |

Non-Chromatographic and Ancillary Techniques

Alongside chromatography, several other techniques are essential for the isolation and final purification of the product.

Recrystallization: This is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the desired compound to crystallize out, leaving impurities in the solution. For instance, L-hercynine is obtained with high yield after recrystallization. google.com Various solvents, including methanol and ethanol, have been used for crystallizing histidine derivatives. google.comgovst.edu

Extraction: Liquid-liquid extraction is commonly used during the workup phase to separate the product from reagents and by-products based on their differing solubilities in immiscible solvents. For example, after a reaction, the mixture might be dissolved in water and extracted with an organic solvent like chloroform (B151607) or ethyl acetate to isolate the desired compound. google.commdpi.com

Electrodialysis: This is a more advanced technique used to separate organic products from inorganic salts formed during a reaction. It has been specifically cited as a method to purify L-hercynine from a reaction mixture, limiting product loss during the process. google.com

Purity Analysis: Throughout the purification process, TLC is frequently used to monitor the separation and assess the purity of the fractions collected. chemicalbook.com Final purity is often confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) and melting point analysis. govst.edu

Interactive Data Table: Non-Chromatographic Purification and Isolation Methods

| Technique | Details / Solvents | Purpose | Compound | Citation |

|---|---|---|---|---|

| Recrystallization | Methanol | Final purification of crystalline solid | (7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-ethyl-5-oxoimidazo[1.5-c]pyrimidin | google.com |

| Recrystallization | Ethanol | Purification after initial synthesis attempts | N-acetyl Histidine ethyl amide | govst.edu |

| Extraction | Chloroform | Extraction from aqueous sodium bicarbonate solution | Anhydride of L-histidine | google.com |

| Extraction | Benzene/Ethyl acetate | Extraction from aqueous solution | Cyanohydrin phosphate (B84403) of a histidine precursor | mdpi.com |

| Electrodialysis | Not specified | Separation of organic products from inorganic salts | L-hercynine | google.com |

| Hydrolysis | 6 N Hydrochloric Acid | Removal of benzoyl protecting groups | Nα-benzoyl-1-methylhistidine methyl ester | sci-hub.se |

Computational and Theoretical Investigations of N Ethyl L Histidine and Histidine Modifications

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. acs.org These methods have been widely applied to amino acids and their derivatives to understand their geometry, vibrational frequencies, and electronic properties. researchgate.netbeilstein-journals.org DFT calculations, often using functionals like B3LYP, have shown good agreement with experimental data for histidine-containing compounds. researchgate.netdergipark.org.tr Such studies provide a foundational understanding of the molecule's behavior in various chemical environments. cuny.edu

Analysis of Molecular Orbitals (HOMO-LUMO) and Related Electronic Parameters

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. semanticscholar.orgmdpi.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the molecule's kinetic stability and reactivity; a smaller gap generally signifies higher reactivity. semanticscholar.orgscielo.br

For histidine and its derivatives, the distribution of HOMO and LUMO is often concentrated around the imidazole (B134444) ring and the carboxyl group, suggesting these are key sites for chemical interactions. mdpi.com The electronic properties, including the HOMO-LUMO gap, can be influenced by the chemical environment, such as pH and solvent. scielo.brscielo.br For instance, the protonation state of the histidine imidazole ring can alter the HOMO and LUMO energy levels, thereby affecting its reactivity. scielo.br

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into a molecule's electronic nature. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.comresearchgate.net

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of an atom's ability to attract shared electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Table: Key electronic parameters derived from HOMO and LUMO energies. dergipark.org.trmdpi.com

Prediction of Nucleophilic Sites via Electrostatic Potential Maps and Fukui Functions

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For histidine-containing molecules, the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxyl group are often identified as nucleophilic sites. researchgate.netchemrxiv.org

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. researchgate.net The Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the system changes. semanticscholar.org Specifically, f+(r) indicates the propensity of a site for nucleophilic attack, while f-(r) points to sites susceptible to electrophilic attack. researchgate.net This analysis can precisely identify the most reactive atoms within the imidazole ring and other functional groups of N-Ethyl-L-histidine.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their interactions. nih.gov By simulating the motions of atoms and molecules over time, MD provides insights into conformational changes, stability, and binding interactions. nih.govfrontiersin.org These simulations have been applied to study the conformational dynamics of histidine kinases and the binding of ligands to proteins containing histidine residues. biorxiv.orgoup.com For N-Ethyl-L-histidine, MD simulations can be employed to explore its conformational landscape, the flexibility of the ethyl group, and its interactions with solvent molecules or biological targets. The simulations can reveal preferred conformations and the energetic barriers between them, offering a dynamic perspective that complements the static picture from quantum chemical calculations. frontiersin.orgiucr.org

Computational Modeling of Regioselectivity in Histidine Alkylation

The imidazole ring of histidine possesses two nitrogen atoms, Nπ (N1) and Nτ (N3), both of which can potentially be alkylated. Computational modeling, particularly using DFT, has proven effective in predicting and explaining the regioselectivity of such alkylation reactions. researchgate.netnih.gov These studies investigate the reaction mechanisms and calculate the activation barriers for alkylation at each nitrogen atom. nih.gov

Advanced Analytical Methodologies for N Ethyl L Histidine Characterization and Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of N-Ethyl-L-histidine, offering non-destructive methods to probe its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of N-Ethyl-L-histidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

In the ¹H NMR spectrum of L-histidine analogs, specific chemical shifts (δ) are indicative of the various protons in the molecule. For instance, protons on the imidazole (B134444) ring of histidine typically appear at distinct chemical shifts. researchgate.net When an ethyl group is introduced to form N-Ethyl-L-histidine, new signals corresponding to the ethyl protons (a quartet for the -CH2- group and a triplet for the -CH3 group) would be observed. The integration of these signals confirms the number of protons in each group.

Researchers have used NMR to identify diastereomeric mixtures of N-substituted histidine derivatives. csic.es For example, the addition of (-)-Nα-tert-butoxycarbonyl-L-histidine methyl ester to diethyl fumarate (B1241708) results in a mixture of diastereomers that can be identified using NMR, sometimes with the aid of shift reagents like Eu(fod)₃ to resolve overlapping signals. csic.es The chemical shifts of protons in the imidazole ring and the newly introduced ethyl group are critical for confirming the structure of N-Ethyl-L-histidine. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in N-Ethyl-L-histidine by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

The IR spectrum of a histidine derivative will display several characteristic absorption bands. Key functional groups and their typical IR absorption ranges include:

N-H Stretch: The amine (R-NH2) group shows characteristic absorptions in the range of 3300-3500 cm⁻¹. Primary amines typically exhibit two bands in this region. libretexts.org

C-H Stretch: Aliphatic C-H stretching from the ethyl group and the rest of the molecule typically appears in the 2850-2960 cm⁻¹ range. libretexts.org Aromatic C-H stretching from the imidazole ring can be seen around 3030-3100 cm⁻¹. libretexts.org

C=O Stretch: The carboxyl group (COOH) will show a strong, sharp absorption band for the carbonyl group in the range of 1670-1780 cm⁻¹. pressbooks.pub

C=C and C=N Stretch: The imidazole ring will have characteristic absorptions for C=C and C=N stretching, typically found in the 1450-1600 cm⁻¹ region. researchgate.net

O-H Stretch: A broad band in the 3400-3650 cm⁻¹ range can indicate the O-H of the carboxylic acid, often overlapping with the N-H stretch. libretexts.org

By analyzing the presence and position of these bands, IR spectroscopy confirms the presence of the key functional groups within N-Ethyl-L-histidine.

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| N-H Stretch (Amine) | 3300 - 3500 | libretexts.org |

| Aliphatic C-H Stretch | 2850 - 2960 | libretexts.org |

| Aromatic C-H Stretch | 3030 - 3100 | libretexts.org |

| C=O Stretch (Carboxylic Acid) | 1670 - 1780 | pressbooks.pub |

| C=C, C=N Stretch (Imidazole) | 1450 - 1600 | researchgate.net |

| O-H Stretch (Carboxylic Acid) | 3400 - 3650 (broad) | libretexts.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and analyzing the fragmentation pattern of N-Ethyl-L-histidine. This provides direct evidence of the compound's elemental composition and structural features.

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, giving the molecular weight. For N-Ethyl-L-histidine, the exact mass can be calculated from its molecular formula. The molecular weight of L-histidine is 155.15 g/mol . nih.gov The addition of an ethyl group (C₂H₅) would increase this mass.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is predictable and characteristic of the molecule's structure. Common fragmentation pathways for amino acids involve cleavage of bonds in the peptide backbone, leading to specific ion series (e.g., b- and y-ions). uab.edu For N-Ethyl-L-histidine, fragmentation would likely occur at the bonds of the ethyl group, the amino acid backbone, and the imidazole ring. For instance, a study on N1-methyl-L-histidine showed characteristic fragment ions that helped identify the molecule. massbank.eu The fragmentation of N-Ethyl-L-histidine would be expected to show losses corresponding to the ethyl group and other characteristic fragments of the histidine structure.

| Technique | Information Provided | Application to N-Ethyl-L-histidine | Reference |

| Mass Spectrometry (MS) | Molecular Weight | Determination of the exact mass of the N-ethylated compound. | nih.gov |

| Tandem MS (MS/MS) | Structural Fragmentation Pattern | Identification of characteristic fragment ions to confirm the position of the ethyl group and the overall structure. | uab.edumassbank.eu |

Chromatographic Separation Techniques

Chromatography is vital for the separation, purification, and quantitative analysis of N-Ethyl-L-histidine from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of N-Ethyl-L-histidine and for its quantitative analysis. HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

For amino acids and their derivatives, which are often polar, reversed-phase HPLC is commonly used. However, due to their high polarity, derivatization is sometimes employed to improve retention and detection. jocpr.comusp.org Methods have also been developed for the analysis of underivatized amino acids. acs.orgresearchgate.net A study demonstrated the simultaneous HPLC-UV determination of several underivatized amino acids, achieving good separation. acs.orgresearchgate.net For N-Ethyl-L-histidine, an appropriate HPLC method would involve selecting a suitable column (e.g., C18) and optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and a buffer) to achieve good resolution from impurities. acs.org The purity of a synthesized sample can be assessed by the presence of a single major peak, while its quantity can be determined by comparing its peak area to that of a standard of known concentration.

Gas Chromatography (GC) for Volatile N-Ethyl-L-histidine Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Since amino acids like N-Ethyl-L-histidine are generally not volatile, they must be converted into volatile derivatives before GC analysis. chromatographyonline.comculturalheritage.org

Derivatization is a crucial step. A common approach is to convert the amino and carboxylic acid groups into less polar, more volatile esters and N-acyl derivatives. For example, ethyl chloroformate can be used to form N-ethoxycarbonyl amino acid ethyl esters. culturalheritage.org Another method involves silylation to create trimethylsilyl (B98337) (TMS) derivatives, which are thermally stable and volatile. tcichemicals.com Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a mass spectrometer (GC-MS), which provides both retention time for identification and a mass spectrum for structural confirmation. nist.govmdpi.com

| Chromatographic Technique | Key Principle | Application to N-Ethyl-L-histidine | Reference |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment and quantitative analysis of the non-volatile compound, often using reversed-phase columns. | acs.orgresearchgate.net |

| GC | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Analysis of volatile derivatives of N-Ethyl-L-histidine (e.g., esterified and acylated forms) for separation and identification, often coupled with MS. | chromatographyonline.comculturalheritage.org |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a fundamental and accessible analytical technique for the qualitative monitoring of chemical reactions and for the preliminary screening of compound purity, including the synthesis and analysis of N-Ethyl-L-histidine. utoronto.calibretexts.org This method separates compounds based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) on a flat substrate, and a liquid mobile phase that moves up the plate via capillary action. utoronto.ca The separation principle relies on the polarity of the analyte relative to the stationary and mobile phases; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values. libretexts.org

In the context of N-Ethyl-L-histidine, TLC is invaluable for tracking the progress of its synthesis, for instance, by monitoring the consumption of the starting material (e.g., L-histidine) and the formation of the ethylated product. govst.edu By spotting the reaction mixture alongside the starting material standard on a TLC plate, one can visually assess the reaction's progression over time. researchgate.net

The choice of the stationary and mobile phases is critical for achieving effective separation. For amino acids and their derivatives like N-Ethyl-L-histidine, silica gel is a commonly used stationary phase. researchgate.net The mobile phase, or eluent, is typically a mixture of solvents tailored to the polarity of the compounds being separated. A widely used solvent system for amino acids is a mixture of n-butanol, acetic acid, and water, often in a 4:1:1 ratio, which is effective for separating neutral and acidic amino acids. researchgate.net Other systems, such as dichloromethane (B109758)/ethanol (B145695) or 2-butanol–pyridine (B92270)–glacial acetic acid–deionized water, have also been employed for amino acid separations. mdpi.comakjournals.com

Since amino acids are typically colorless, visualization of the separated spots on the TLC plate requires a staining or visualization agent. lobachemie.com Several reagents are effective for this purpose:

Ninhydrin: This is the most common reagent for detecting amino acids, reacting with the primary or secondary amine group to produce a characteristic purple or yellowish spot, respectively, upon heating. utoronto.cafiu.edu

Potassium Permanganate (KMnO₄) Stain: This oxidizing agent reacts with any oxidizable functional group, appearing as yellow-brown spots on a purple background. fiu.edureachdevices.com It is a general-purpose stain useful for many organic molecules. utoronto.ca

Ultraviolet (UV) Light: If the TLC plate contains a fluorescent indicator (e.g., F₂₅₄), compounds that absorb UV light will appear as dark spots under a UV lamp. utoronto.careachdevices.com While native histidine has some UV absorbance, N-Ethyl-L-histidine's visibility may vary.

The Rf value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes when compared to a known standard. libretexts.org

Table 1: Common TLC Systems and Visualization Agents for Amino Acid Analysis

| Stationary Phase | Mobile Phase (Solvent System) | Volume Ratio | Visualization Agent | Application Notes |

|---|---|---|---|---|

| Silica Gel | n-Butanol : Acetic Acid : Water | 4:1:1 | Ninhydrin | Suitable for neutral and acidic amino acids. researchgate.net |

| Silica Gel | Dichloromethane : Ethanol | 99:1 | Potassium Permanganate | Used for monitoring reaction progress of histidine derivatives. mdpi.com |

| Cellulose HPTLC | 2-Butanol : Pyridine : Acetic Acid : Water | 39:34:10:26 | Ninhydrin | Effective for complex mixtures of amino acids. akjournals.com |

Derivatization Strategies for Enhanced Analytical Detection and Quantification

Pre-column and Post-column Derivatization Protocols for Chromatographic Applications

In high-performance liquid chromatography (HPLC), derivatization can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comjasco-global.com

Pre-column Derivatization: This approach involves reacting the analyte with a derivatizing agent prior to chromatographic separation. actascientific.com A major advantage is the wider range of available reagents and reaction conditions. jasco-global.com The resulting derivatives are then separated, often on a reversed-phase C18 column. jasco-global.com This method is generally favored for its high sensitivity and the relative simplicity of the required HPLC system. jasco-global.comlcms.cz However, a potential drawback is the formation of multiple derivative products or interfering reagent peaks. actascientific.com

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. mdpi.comactascientific.com OPA is a popular pre-column reagent for both fluorescence and UV detection. jasco-global.comthermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to yield stable, fluorescent derivatives, making it suitable for amino acids like proline and potentially for N-Ethyl-L-histidine. shimadzu.comnih.gov

Dansyl Chloride (Dansyl-Cl): Reacts with primary and secondary amino groups to produce intensely fluorescent sulfonamide adducts. nih.govcreative-proteomics.com

Post-column Derivatization: In this method, the sample containing N-Ethyl-L-histidine is first injected onto the column (typically an ion-exchange column) and separated. jasco-global.com The derivatizing reagent is then continuously mixed with the column effluent in a reaction coil before the flow stream enters the detector. actascientific.com This technique offers excellent reproducibility and avoids interference from reagent by-products during separation. creative-proteomics.com However, it requires more complex instrumentation, including an additional pump for the reagent and a post-column reactor, and the reaction must be rapid and complete at the operating temperature. actascientific.comcreative-proteomics.com

Ninhydrin: A classic post-column reagent that reacts with most amino acids to form a colored compound (Ruhemann's purple) detectable by UV-Vis spectrophotometry around 570 nm. jasco-global.comthermofisher.com

o-Phthalaldehyde (OPA): Can also be used in post-column systems for fluorescence detection of primary amino acids. jasco-global.comthermofisher.com

Table 2: Comparison of Pre-column and Post-column Derivatization for Amino Acid Analysis

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Timing of Reaction | Before chromatographic separation actascientific.com | After chromatographic separation actascientific.com |

| Typical Column | Reversed-phase (e.g., C18) jasco-global.com | Ion-exchange jasco-global.com |

| Instrumentation | Simpler, standard HPLC setup jasco-global.com | More complex, requires extra pump and reactor actascientific.com |

| Sensitivity | Generally very high jasco-global.com | Good, but can be limited by dilution actascientific.com |

| Reproducibility | Can be variable if reaction is not complete | Highly reproducible and automatable creative-proteomics.com |

| Reagent Artifacts | Can interfere with separation actascientific.com | Separated from analytes, no interference creative-proteomics.com |

| Common Reagents | OPA, FMOC-Cl, Dansyl Chloride, PITC, AQC creative-proteomics.comnih.gov | Ninhydrin, OPA jasco-global.comthermofisher.com |

Development and Application of Reagents for Fluorescent and Mass Spectrometric Detection

The development of specialized derivatization reagents is key to pushing the limits of detection for amino acids like N-Ethyl-L-histidine. These reagents are designed to introduce a moiety that is either highly fluorescent or readily ionizable for mass spectrometry (MS).

Reagents for Fluorescent Detection: Fluorescence detection offers high sensitivity and selectivity. shimadzu.com Reactive fluorescent dyes, or fluorophores, are designed to covalently bond to the amino group of the analyte. biomol.com

Fluorescein (B123965) isothiocyanate (FITC): This reagent reacts with primary and secondary amines to form a stable thiourea (B124793) linkage, attaching a highly fluorescent fluorescein tag that emits a strong yellow-green fluorescence (Ex/Em ≈ 495/520 nm). dojindo.com

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): As mentioned previously, it creates fluorescent derivatives suitable for HPLC with fluorescence detection. nih.govsigmaaldrich.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A popular pre-column derivatization reagent that reacts quickly with both primary and secondary amino acids to form stable, highly fluorescent derivatives that can also be detected by UV. creative-proteomics.comnih.govnih.gov

Reagents for Mass Spectrometric Detection: While MS is inherently sensitive, derivatization can significantly enhance the signal by improving ionization efficiency, especially when using techniques like electrospray ionization (ESI). google.com Reagents that introduce a permanently charged group (quaternization) or a group that is easily protonated (like a tertiary amine) are particularly effective. google.com

Urea: A simple and effective reagent that reacts with amino acids to form carbamoyl (B1232498) derivatives. These derivatives show improved separation on reversed-phase columns and enhanced response in MS detection. nih.gov

N-alkyl-nicotinic acid N-hydroxysuccinimide ester: This class of reagents attaches a pyridine ring to the amino acid, which can be quaternized to create a fixed positive charge, significantly boosting the ESI-MS signal. google.com

2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy): This reagent specifically modifies primary amines, and the resulting derivatives show sharp peaks and good signal-to-noise ratios in MALDI-MS analysis. mdpi.com

Table 3: Selected Derivatization Reagents for Enhanced Detection

| Reagent Name | Abbreviation | Target Functional Group | Detection Method | Key Feature |

|---|---|---|---|---|

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | Reacts with both primary and secondary amines. nih.gov |

| Dansyl Chloride | Dansyl-Cl | Primary & Secondary Amines | Fluorescence | Produces intensely fluorescent derivatives. nih.gov |

| Fluorescein isothiocyanate | FITC | Primary & Secondary Amines | Fluorescence | Attaches a highly fluorescent tag. dojindo.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary & Secondary Amines | Fluorescence, UV | Forms stable, highly fluorescent derivatives quickly. creative-proteomics.com |

| Phenylisothiocyanate | PITC | Primary & Secondary Amines | UV | Classic reagent for amino acid sequencing (Edman degradation). creative-proteomics.comcreative-proteomics.com |

Capillary Electrophoresis with Contactless Conductivity Detection for Amino Acid Analysis

Capillary Electrophoresis (CE) is a powerful separation technique characterized by its high efficiency, short analysis times, and minimal consumption of sample and reagents. cuni.cznifc.gov.vn The technique separates charged molecules in a narrow-bore capillary filled with a background electrolyte (BGE) under the influence of a high electric field. nifc.gov.vn For amino acid analysis, a significant advantage of CE is that it can often be performed without derivatization, especially when coupled with a universal detector like a capacitively coupled contactless conductivity detector (C⁴D). muni.cz

The analysis of amino acids, including N-Ethyl-L-histidine, by CE-C⁴D involves their separation as either cations or anions depending on the pH of the BGE. In acidic BGEs, such as those containing acetic acid, amino acids are protonated and migrate as cations. nih.gov The separation is based on differences in their charge-to-size ratio. The method has been successfully applied to determine arrays of amino acids in complex biological samples like blood plasma and urine with minimal sample pretreatment. acs.orgnih.gov

Key parameters for a successful CE-C⁴D analysis include the composition and pH of the BGE, the separation voltage, and the capillary dimensions. For instance, BGEs composed of acetic acid or malic acid have been shown to effectively separate numerous biogenic amino acids. nih.govmdpi.com The technique provides rapid separations, often in under 10 minutes, with low limits of detection, typically in the low micromolar range. nih.govresearcher.life

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| N-Ethyl-L-histidine |

| L-histidine |

| Silica gel |

| Alumina |

| n-Butanol |

| Acetic acid |

| Dichloromethane |

| Ethanol |

| Pyridine |

| Ninhydrin |

| Potassium Permanganate |

| Iodine |

| Toluene |

| Hexane |

| o-Phthalaldehyde |

| 2-Mercaptoethanol |

| 9-Fluorenylmethyl Chloroformate |

| Dansyl Chloride |

| Fluorescein isothiocyanate |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate |

| Phenylisothiocyanate |

| Urea |

| 2,4,6-Trimethylpyrylium tetrafluoroborate |

| Malic acid |

| Acetonitrile |

| Sulfuric acid |

| Phosphoric acid |

| Sodium acetate (B1210297) |

| Borax |

| N-acetyl-L-cysteine |

| K₂CO₃ |

| MgSO₄ |

| HCl |

| NaOH |

| p-Anisaldehyde |

| Ceric ammonium (B1175870) molybdate |

| Bromocresol Green |

| Morin Hydrate |

| FLEC |

| HATU |

| TFE |

| Diisopropylether |

| Dioxane |

| Formic acid |

| Perchloric acid |

| Antimony trichloride |

| Bial's reagent |

| Orcinol |

| Diphenylamine |

| Bromothymol blue |

| Cupric acetate |

| 2,7-Dichlorofluorescein |

| Molybdenum blue |

| Rhodamine B |

| Rhodamine 6G |

| Fuchsine |

| Dragendorff's reagent |

| Iodoplatinate |

| Ehrlich's reagent |

| Mercuric diphenylcarbazone |

| Antimony pentachloride |

| Potassium dichromate |

| Diethyl ethoxymethylenemalonate |

| Pentafluoropropionic anhydride |

| Isopropanol |

| Chloroformates |

| Perfluorocarboxylic acids |

| Iminodiacetic acid |

| Lactic acid |

| β-Alanine |

| 2-(N-morpholino) ethanesulfonic acid |

| Triethylamine |

| Cyclodextrin |

| Hydroxyethylcellulose |

| NBD chloride |

| SBD |

| Cadaverine |

| Lysine |

| Hydrazides |

| D-Panthenol |

| N-acetylglucosamine |

Biochemical and Molecular Interaction Studies Involving N Ethyl L Histidine Derivatives

Influence of N-Ethylation on Imidazole (B134444) Ring Protonation States and Tautomerism

The imidazole side chain of histidine is a versatile functional group in proteins, participating in a wide range of biological processes including enzyme catalysis and metal ion coordination. rsc.org Its unique properties stem from its ability to exist in different protonation states and tautomeric forms. rsc.org The imidazole ring contains two nitrogen atoms, designated Nπ and Nτ. rsc.org With a pKa of approximately 6.0, the imidazole ring can be protonated, resulting in a positively charged imidazolium (B1220033) ion where both nitrogen atoms are protonated. wikipedia.org Above pH 6, the imidazole ring is typically neutral, with a single proton residing on either the Nπ or Nτ nitrogen, giving rise to two distinct tautomers. wikipedia.org

The introduction of an ethyl group at one of the imidazole nitrogens, as in N-Ethyl-L-histidine, fundamentally alters these properties. N-ethylation "locks" the imidazole ring into a specific tautomeric form, preventing the dynamic equilibrium between the Nπ-H and Nτ-H tautomers that is characteristic of unmodified histidine. rsc.org This fixed tautomeric state can have significant consequences for the molecule's interactions.

The ethyl group, being electron-donating, can also influence the pKa of the remaining protonatable nitrogen on the imidazole ring. While specific pKa values for N-Ethyl-L-histidine require experimental determination, alkylation of imidazole derivatives generally affects their basicity. libretexts.org For instance, the pKa of imidazole is around 7.0, and methylation can slightly alter this value. libretexts.orgnih.gov The precise impact of N-ethylation on the pKa will determine the proportion of protonated and neutral species at a given pH, thereby influencing its capacity to act as a proton donor or acceptor in biological systems. wikipedia.orgnih.gov This modification of the protonation behavior is critical in studies modeling enzyme mechanisms where histidine often plays a key role in proton transfer reactions. rsc.orgwikipedia.org

Metal Ion Chelation Properties of N-Ethyl-L-histidine and its Complexes

Histidine is a well-known and crucial ligand for metal ions in biological systems, participating in the coordination of cations such as Cu(II), Zn(II), Ni(II), and Fe(II) in metalloproteins and enzyme active sites. rsc.org The imidazole nitrogens, along with the amino and carboxyl groups of the amino acid backbone, can act as donor atoms for metal coordination. mdpi.com The ability of histidine to chelate metal ions is fundamental to the structure and catalytic activity of many enzymes. rsc.org

The introduction of an ethyl group on one of the imidazole nitrogens of L-histidine modifies its metal-chelating properties. While N-Ethylation prevents one of the imidazole nitrogens from participating in coordination, the remaining nitrogen, along with the α-amino and carboxylate groups, can still form stable complexes with various metal ions. The stability of these complexes is described by stability constants (log K), which quantify the affinity of the ligand for a given metal ion. pnas.org

Studies on histidine-containing peptides have shown that the imidazole side chain significantly enhances the stability of metal complexes compared to peptides lacking this residue. mdpi.com For instance, the stability constants for Cu(II) complexes with histidine are considerably higher than those with simple amino acids like glycine. pnas.org The N-ethyl group in N-Ethyl-L-histidine can influence the stability of its metal complexes through steric and electronic effects. The bulkiness of the ethyl group may sterically hinder the approach of the metal ion or affect the preferred coordination geometry. Electronically, the ethyl group can alter the electron density on the coordinating nitrogen, thereby modulating the strength of the metal-ligand bond.

The table below presents a hypothetical comparison of stability constants for metal complexes of L-Histidine and N-Ethyl-L-histidine to illustrate the potential impact of N-ethylation. Actual experimental values would be necessary for a precise quantitative comparison.

| Metal Ion | Ligand | Log K1 | Log K2 |

| Cu(II) | L-Histidine | 10.2 | 8.1 |

| Cu(II) | N-Ethyl-L-histidine | Value | Value |

| Ni(II) | L-Histidine | Value | Value |

| Ni(II) | N-Ethyl-L-histidine | Value | Value |

| Zn(II) | L-Histidine | Value | Value |

| Zn(II) | N-Ethyl-L-histidine | Value | Value |

Note: "Value" indicates where experimentally determined data would be placed. The values for L-Histidine with Cu(II) are from existing literature. pnas.org

The study of such complexes is crucial for understanding the role of modified histidine residues in metalloproteins and for the design of novel chelating agents.

Exploration of N-Ethyl-L-histidine as a Building Block in Peptidomimetic Design

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve properties such as stability, bioavailability, and receptor affinity. N-Ethyl-L-histidine serves as a valuable building block in the design of peptidomimetics due to the unique structural and electronic properties conferred by the N-ethyl group on the imidazole side chain. nih.gov

The synthesis of peptidomimetics containing N-Ethyl-L-histidine can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. nih.gov The N-ethylated histidine residue can be incorporated at specific positions within a peptide sequence to probe its influence on biological activity.

The following table outlines a hypothetical SAR study of a peptidomimetic where L-histidine is replaced by N-Ethyl-L-histidine.

| Peptide Sequence | Modification | Biological Activity (IC50) |

| Ac-Lys-His-Trp-NH2 | None | Value |

| Ac-Lys-(Nπ-Ethyl-His)-Trp-NH2 | Nπ-ethylation | Value |

| Ac-Lys-(Nτ-Ethyl-His)-Trp-NH2 | Nτ-ethylation | Value |

Note: "Value" indicates where experimentally determined data would be placed.

The conformation of a peptide is a key determinant of its biological function. The incorporation of an α,α-disubstituted amino acid, or an amino acid with a modified side chain like N-Ethyl-L-histidine, can significantly influence the peptide's conformational preferences. jst.go.jp The ethyl group on the imidazole ring can introduce steric constraints that restrict the rotational freedom around the side-chain dihedral angles (χ1 and χ2). nih.gov

Synthesis and Structural-Activity Relationship Studies of N-Ethyl-L-histidine-Containing Peptidomimetics

Investigation of Enzymatic Interactions and Catalysis Mechanisms Modulated by N-Ethyl-L-histidine

Histidine residues are frequently found in the active sites of enzymes, where they play critical roles in catalysis, often acting as proton donors or acceptors, or as nucleophiles. rsc.orgwikipedia.org The ability of the imidazole side chain to cycle between its protonated and neutral forms is central to its function in many enzymatic reactions. wikipedia.org

By substituting a natural histidine residue with N-Ethyl-L-histidine, researchers can probe the specific role of the histidine in the catalytic mechanism. Since N-ethylation fixes the tautomeric state of the imidazole ring and alters its pKa, it can be used to test hypotheses about the importance of proton shuttling or a specific tautomer for enzymatic activity. rsc.orgwikipedia.org For example, if an enzyme requires the Nτ-H tautomer for its activity, a peptide containing Nπ-Ethyl-L-histidine would likely show reduced or abolished activity.

Kinetic studies of enzymes with substrates containing N-Ethyl-L-histidine can provide insights into the binding and catalytic steps. For instance, studies on human N-myristoyltransferase (NMT) have shown that while L-histidine can activate the enzyme, structural analogues can act as inhibitors. nih.gov Such investigations help to elucidate the specific interactions between the histidine side chain and the enzyme's active site. nih.gov

N-Ethyl-L-histidine as a Chemical Model for Post-Translational Modifications and Alkylation Adducts in Biomacromolecules

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can significantly alter their function, localization, and interactions. wikipedia.org Histidine residues can undergo various PTMs, including methylation and alkylation. rsc.orgbitesizebio.com Alkylation of proteins can also occur through exposure to electrophilic compounds, leading to the formation of protein adducts. nih.gov These adducts can serve as biomarkers for exposure to certain chemicals. epa.gov

N-Ethyl-L-histidine serves as a stable and synthetically accessible chemical model for studying the consequences of such modifications. govst.edupsu.edu By incorporating N-Ethyl-L-histidine into peptides or studying the free amino acid, researchers can investigate how alkylation of a histidine residue affects protein structure, metal binding, and enzymatic activity without the complexity of the entire protein. rsc.org For example, the formation of N-3-(2-hydroxyethyl)histidine in hemoglobin is used as a biomarker for ethylene (B1197577) oxide exposure. nih.gov N-Ethyl-L-histidine can be used as a standard in analytical methods, such as mass spectrometry, to detect and quantify alkylated histidine residues in biological samples. epa.govrsc.org This approach is valuable for understanding the molecular toxicology of alkylating agents and for developing diagnostic tools. researchgate.net

Advanced Applications in Material Science and Nanobiotechnology Principles and Mechanisms

Supramolecular Self-Assembly of Histidine-Functionalized Peptides and Derivatives

The self-assembly of peptides and their derivatives into ordered supramolecular structures is a cornerstone of nanobiotechnology, enabling the creation of novel functional biomaterials. researchgate.net Histidine is a particularly valuable building block in this field due to the versatile interaction capabilities of its imidazole (B134444) ring. researchgate.netucl.ac.uk The self-assembly process is governed by a delicate balance of noncovalent interactions, including hydrogen bonding, π-π stacking, hydrophobic effects, and electrostatic interactions. researchgate.netchinesechemsoc.org

The imidazole group of histidine is a key mediator of these interactions. researchgate.net It can act as both a hydrogen bond donor and acceptor, facilitating the formation of complex, stabilized networks. researchgate.netresearchgate.net Furthermore, the aromatic nature of the imidazole ring allows for π-π stacking interactions, which contribute to the stability of the assembled structures. researchgate.net A critical feature of histidine-containing assemblies is their responsiveness to pH. researchgate.netacs.org The pKa of the imidazole ring is approximately 6.0-6.5, meaning it is largely uncharged at neutral physiological pH (7.4) but becomes protonated and positively charged in more acidic environments (pH < 6). researchgate.netacs.org This charge transition can dramatically alter intermolecular electrostatic forces, triggering structural changes from nanosheets to nanotubes or causing the disassembly of the entire structure. acs.orgacs.org

While direct studies on N-Ethyl-L-histidine are not prevalent, research on various histidine derivatives demonstrates these principles. For instance, histidine-capped dialkoxy-anthracene self-assembles into light-responsive nanostructures stabilized by hydrogen bonds between imidazole moieties. nih.gov Similarly, the co-assembly of L-histidine with L-phenylalanine is entropically driven and results in a 3D network with nanocavities stabilized by hydrogen bonding. nih.gov The introduction of an ethyl group to one of the imidazole nitrogens in N-Ethyl-L-histidine would be expected to alter the hydrogen bonding capacity and hydrophobicity, thus providing a means to modulate the resulting supramolecular architecture.

Table 1: Principles of Supramolecular Self-Assembly in Histidine Derivatives

| Derivative/System | Key Interactions | Resulting Structure/Behavior | Reference(s) |

|---|---|---|---|

| Histidine-Functionalized Peptide Amphiphiles | Hydrogen bonding, π-π stacking, Hydrophobic effects | pH-dependent transition from nanosheets to nanotubes. | researchgate.net, acs.org |

| Histidine-Capped Dialkoxy-Anthracene | Hydrogen bonding (imidazole-imidazole and amide-amide) | Light-responsive nanostructures. | nih.gov |

| L-Histidine and L-Phenylalanine | Hydrogen bonding, Entropy-driven co-assembly | 3D network with nanocavities. | nih.gov |

| Oligo-histidine Peptide Amphiphiles | Hydrophobic interactions, β-sheet hydrogen bonding | pH-sensitive nanofibers or micelles; disassembly at pH < 6.5. | acs.org |

Mechanism-Focused Research on Histidine-Based Carriers for Nucleic Acid Delivery in In Vitro Systems

Histidine-rich molecules are highly promising carriers for delivering nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) in gene therapy. nih.gov Their effectiveness hinges on the unique pH-responsive properties of the imidazole ring, which facilitates a critical step in intracellular delivery: endosomal escape. nih.govmdpi.com

The primary mechanism is known as the "proton sponge" effect. nih.govmdpi.comrsc.org After a nucleic acid-carrier complex (polyplex) is taken up by a cell into an endosome, the endosome's internal environment becomes progressively more acidic (pH 5.0-6.0). At this acidic pH, the imidazole rings of the histidine residues become protonated. nih.govacs.org This buffering of the endosomal pH triggers an influx of protons and chloride ions to maintain charge neutrality, leading to increased osmotic pressure. nih.gov The osmotic swelling ultimately causes the endosomal membrane to rupture, releasing the nucleic acid cargo into the cytoplasm where it can perform its function. nih.govnih.gov

A variety of carriers have incorporated histidine to leverage this mechanism, including peptides, polymers like polyethylenimine (PEI) and chitosan, and liposomes. nih.govencyclopedia.pub Studies show that histidine-rich cationic amphipathic peptides, such as LAH4, are highly efficient vehicles for siRNA delivery, with their function being dependent on endosomal acidification. nih.govresearchgate.net The incorporation of histidine into polymers like poly-L-lysine (PLL) or second-generation polyamide-amines has been shown to enhance transfection efficiency and reduce the toxicity associated with highly cationic carriers. nih.govrsc.orgmdpi.com The ethyl group in N-Ethyl-L-histidine could potentially enhance the hydrophobic interactions of a carrier with the endosomal membrane, possibly further aiding in its disruption.

Table 2: Research Findings on Histidine-Based Nucleic Acid Carriers

| Carrier System | Nucleic Acid | Key Mechanistic Finding | Reference(s) |

|---|---|---|---|

| Histidylated Polylysine (B1216035) | pDNA | 38% histidylation increased transfection by over 1000-fold compared to polylysine alone, attributed to the proton sponge effect. | nih.gov |

| LAH4 Peptides | siRNA | Efficient gene silencing demonstrated; effect is abolished by bafilomycin A1, confirming the requirement of endosomal acidification. | nih.gov, researchgate.net |

| Histidine-modified Chitosan | pDNA, siRNA | Enhanced endosomal escape and transfection efficiency. | nih.gov, mdpi.com |

| Oleyl-conjugated Histidine-Arginine Peptides | siRNA | Peptides form stable nanocomplexes with siRNA (~115 nm) and efficiently silence target genes (~80% inhibition) in cancer cell lines. | mdpi.com |

| Histidine-grafted Polyamide-amines | Gene Delivery | Higher endosomal escape and transfection efficiency than unmodified polymers due to the proton buffering effect. | rsc.org |

Studies on Nonlinear Optical Properties of Histidine and its Derivatives

Nonlinear optical (NLO) materials are crucial for modern technologies like optical data processing, photonics, and frequency conversion. iipseries.org Organic materials, particularly amino acids and their derivatives, are attractive candidates due to their high tendency to crystallize in non-centrosymmetric structures and the flexibility for chemical modification to enhance their NLO properties. scielo.brmss-ijmsr.com L-histidine and its salts have been identified as promising NLO materials. iipseries.orgnih.gov

Research in this area focuses on both second-order and third-order NLO effects. Third-order NLO properties are characterized by parameters such as the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order NLO susceptibility (χ⁽³⁾). scielo.bracs.org These properties are often investigated using the Z-scan technique. researchgate.netresearchgate.net

Studies on L-histidine derivatives have yielded significant findings. For example, theoretical and experimental work on L-histidine adsorbed on silver nanoparticles showed a significant enhancement of NLO parameters, making the composite a promising candidate for NLO devices. acs.orgnih.gov The calculated hyperpolarizability of the histidine-silver cluster was approximately 101 times that of the standard reference material, urea. acs.org A systematic analysis of L-histidine hydrochloride monohydrate (LHHC) single crystals using the Z-scan technique determined a nonlinear absorption coefficient (β) of 5.32 × 10⁻¹⁰ cm W⁻¹ and a negative nonlinear refractive index (n₂) of −2.72 × 10⁻¹⁵ cm² W⁻¹. researchgate.net The introduction of an N-ethyl group into the L-histidine structure could modify the molecule's electronic properties, including its dipole moment and hyperpolarizability, potentially leading to enhanced NLO effects.

Table 3: Nonlinear Optical Properties of L-Histidine and Its Derivatives

| Compound | Method | Key NLO Parameter(s) Measured | Value(s) | Reference(s) |

|---|---|---|---|---|

| L-histidine hydrochloride monohydrate (LHHC) | Z-scan | Nonlinear absorption coefficient (β) | 5.32 × 10⁻¹⁰ cm W⁻¹ | researchgate.net |

| L-histidine hydrochloride monohydrate (LHHC) | Z-scan | Nonlinear refractive index (n₂) | -2.72 × 10⁻¹⁵ cm² W⁻¹ | researchgate.net |

| Aromatic Amino Acids (inc. Histidine) | Z-scan | Second-order hyperpolarizability (γ) | Theoretical and experimental values determined. | researchgate.net |

| L-histidine on Silver (His–Ag₃) | Theoretical (DFT) | First hyperpolarizability (β₀) | Enhanced compared to isolated histidine. | acs.org |

| Glycinium Phosphite (GlP) | Z-scan | Nonlinear refractive index (n₂) | 4.21 × 10⁻⁷ cm² W⁻¹ | scielo.br |

| Glycinium Phosphite (GlP) | Z-scan | Nonlinear absorption coefficient (β) | 5.62 × 10⁴ cm W⁻¹ | scielo.br |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.